molecular formula C27H26N2O2 B11116993 {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(9H-xanthen-9-yl)methanone

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(9H-xanthen-9-yl)methanone

Cat. No.: B11116993
M. Wt: 410.5 g/mol
InChI Key: VUFIPFVYYTYBLM-DHZHZOJOSA-N
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Description

1-[(2E)-3-Phenylprop-2-en-1-yl]-4-(9H-xanthene-9-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-en-1-yl group and a xanthene-9-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-(9H-xanthene-9-carbonyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the phenylprop-2-en-1-yl group and the xanthene-9-carbonyl group through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3-Phenylprop-2-en-1-yl]-4-(9H-xanthene-9-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

    Substitution: The phenylprop-2-en-1-yl and xanthene-9-carbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the piperazine ring.

Scientific Research Applications

1-[(2E)-3-Phenylprop-2-en-1-yl]-4-(9H-xanthene-9-carbonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-(9H-xanthene-9-carbonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(2E)-3-phenylprop-2-en-1-yl]aniline: This compound shares the phenylprop-2-en-1-yl group but differs in the rest of its structure.

    1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride: Similar in structure but lacks the xanthene-9-carbonyl group.

Uniqueness

1-[(2E)-3-phenylprop-2-en-1-yl]-4-(9H-xanthene-9-carbonyl)piperazine is unique due to the combination of the piperazine ring with both the phenylprop-2-en-1-yl and xanthene-9-carbonyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C27H26N2O2/c30-27(26-22-12-4-6-14-24(22)31-25-15-7-5-13-23(25)26)29-19-17-28(18-20-29)16-8-11-21-9-2-1-3-10-21/h1-15,26H,16-20H2/b11-8+

InChI Key

VUFIPFVYYTYBLM-DHZHZOJOSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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